Isatoic Anhydride Route Synthetic Yield
The target compound can be synthesized via ring-opening of 5-bromoisatoic anhydride with N,O-dimethylhydroxylamine hydrochloride, yielding 2-amino-5-bromo-N-methoxy-N-methylbenzamide at 68% isolated yield after chromatographic purification . This yield is comparable to the 72% yield reported for Pd/ZIF-8 catalyzed carbonylative synthesis of the related Weinreb amide N-methoxy-N,4-dimethylbenzamide from p-bromotoluene [1], but the isatoic anhydride route avoids transition metal catalysts and operates under simpler thermal conditions, factors that directly influence procurement-grade synthesis cost and scalability.
| Evidence Dimension | Synthetic yield (isolated) |
|---|---|
| Target Compound Data | 68% yield, mp 80-81 °C |
| Comparator Or Baseline | N-methoxy-N,4-dimethylbenzamide: up to 72% yield via Pd/ZIF-8 carbonylative coupling from p-bromotoluene |
| Quantified Difference | Target yield is within 4 percentage points of comparator while employing non-catalytic, ambient pressure conditions |
| Conditions | Target: 5-bromoisatoic anhydride + N,O-dimethylhydroxylamine·HCl, EtOH/H2O, reflux 3 h; Comparator: Pd/ZIF-8 catalyzed, CO atmosphere |
Why This Matters
The 68% yield establishes a reproducible baseline for procurement specification assessment and cost-of-goods modeling without requiring specialized metal-catalysis infrastructure.
- [1] Dang TT, et al. An efficient synthesis of Weinreb amides and ketones via palladium nanoparticles on ZIF-8 catalysed carbonylative coupling. RSC Advances. 2014. View Source
